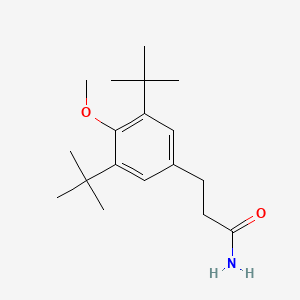
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanamide is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of bulky tert-butyl groups and a methoxy group attached to a phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanamide typically involves the reaction of 3,5-di-tert-butyl-4-methoxybenzaldehyde with a suitable amine under specific conditions. One common method includes the use of a reductive amination process, where the aldehyde is first reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions, although they are generally resistant due to steric hindrance.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or borane complexes.
Substitution: Electrophiles like halogens or nitro groups under strong acidic or basic conditions.
Major Products
The major products formed from these reactions include phenolic derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s bulky tert-butyl groups and methoxy group contribute to its unique binding properties, allowing it to interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
3,5-Di-tert-butyl-4-methoxyphenylphosphine: Contains a phosphine group instead of a propanamide moiety.
3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid: Similar structure with a carboxylic acid group instead of an amide.
Uniqueness
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bulky tert-butyl groups and a methoxy group provides steric hindrance and electronic effects that influence its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H29NO2 |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C18H29NO2/c1-17(2,3)13-10-12(8-9-15(19)20)11-14(16(13)21-7)18(4,5)6/h10-11H,8-9H2,1-7H3,(H2,19,20) |
InChI Key |
COUFNUGLNZCWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)CCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde](/img/structure/B12972092.png)

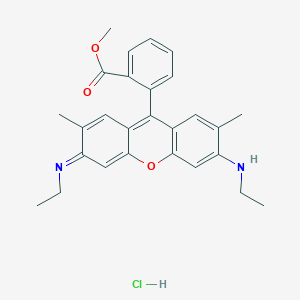
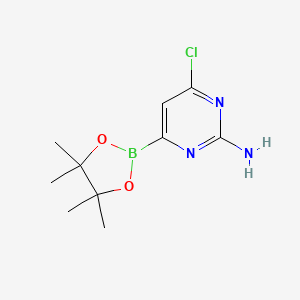
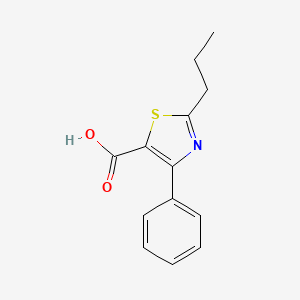
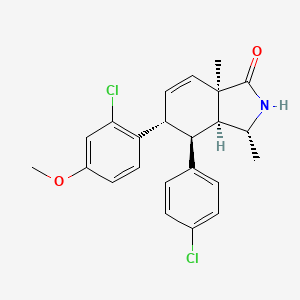

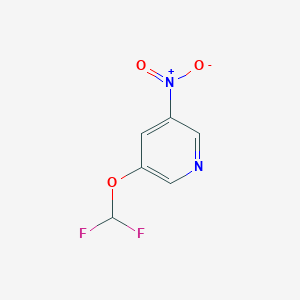
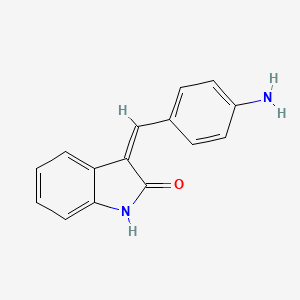
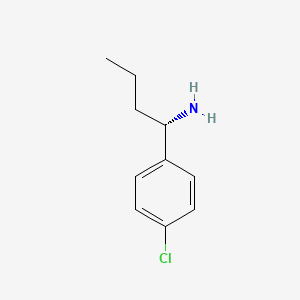
![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B12972141.png)
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbonyl chloride](/img/structure/B12972143.png)
![2-(tert-Butyl) 3-ethyl (1S,3S,4R,5R)-5-(dibenzylamino)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12972152.png)
![4-Chloro-6-fluoropyrrolo[1,2-a]quinoxaline](/img/structure/B12972159.png)
